tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
Overview
Description
The compound “tert-Butyl 6-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a spirocyclic oxindole analogue . Spirocyclic oxindoles are key building blocks for drug discovery as they have been shown to exhibit a variety of interesting biological activities .
Synthesis Analysis
An efficient, scalable synthesis approach towards this compound has been described . The key steps are dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole . The target compound was obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification .
Molecular Structure Analysis
In the molecule, the oxindole and pyran moieties are perpendicular to each other . The crystal structure is stabilized by intermolecular N−H···O and intramolecular C−H···O hydrogen bonds . Centrosymmetric dimer units are formed by intermolecular N−H···O hydrogen bonds .
Chemical Reactions Analysis
The synthetic plan for the synthesis of the target molecule involves several steps . One of the reported synthetic routes to oxindoles, Lewis acid-catalyzed cyclization of α-haloacetanilides, was proposed as the most efficient route to synthesize the substituted oxindole, but in practice, this method gave a rather low yield (<10%), due to the strongly acidic conditions used in the transformation .
Scientific Research Applications
Synthesis and Characterization
- Efficient Synthesis : Teng, Zhang, and Mendonça (2006) described an efficient synthesis approach for a spirocyclic oxindole analogue, which is closely related to tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (Teng, Zhang, & Mendonça, 2006).
- Crystal Structure Analysis : Sharma et al. (2016) synthesized and analyzed the spectral properties and crystal structure of a novel indoline derivative closely related to the compound , highlighting its potential for further chemical studies (Sharma et al., 2016).
Applications in Drug Synthesis
- Intermediate for Anticancer Drugs : Zhang et al. (2018) reported that tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative of the compound in focus, is an important intermediate for small molecule anticancer drugs (Zhang, Ye, Xu, & Xu, 2018).
- Synthesis of Biologically Active Compounds : Kong et al. (2016) synthesized an important intermediate used in the production of biologically active compounds like crizotinib (Kong et al., 2016).
Development of Novel Compounds
- Formation of Novel Piperidine Derivatives : Moskalenko and Boev (2014) detailed the synthesis of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, important for the development of novel compounds (Moskalenko & Boev, 2014).
Chemical Space Exploration
- Accessing Chemical Space : Meyers et al. (2009) discussed the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate, and its utility in exploring chemical space complementary to piperidine ring systems (Meyers et al., 2009).
properties
IUPAC Name |
tert-butyl 6-chloro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)12-5-4-11(18)10-13(12)19-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDZREPVGUJDMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)Cl)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901110592 | |
Record name | Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 6-chloro-1,2-dihydro-2-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901110592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate | |
CAS RN |
1445603-41-7 | |
Record name | Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 6-chloro-1,2-dihydro-2-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445603-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 6-chloro-1,2-dihydro-2-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901110592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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